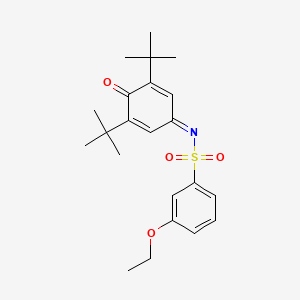![molecular formula C14H14N2O3S B2696439 methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477863-85-7](/img/structure/B2696439.png)
methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are part of many marketed drugs and have diverse therapeutic properties .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the use of palladium catalysts . For example, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate . This suggests that a similar process could potentially be used to synthesize “methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate”.Molecular Structure Analysis
The molecule contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a thiophene ring, which is a five-membered ring with alternating double bonds and a sulfur atom. The carbonyl group (C=O) and the allylamino group (NH2CH2CH=CH2) are also present in the molecule .Aplicaciones Científicas De Investigación
Dearomatising Rearrangements
Thiophene-3-carboxamides, related to the structure of interest, have been shown to undergo dearomatising cyclisation when treated with LDA. These rearrangements transform the products into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the compound's utility in synthesizing complex nitrogen-containing heterocycles (Clayden et al., 2004).
Synthesis of Heterocyclic Compounds
The compound has been used to synthesize methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates via a solvent-free reaction. This represents a method for nucleophilic substitution of cyano groups, indicating its role in the preparation of triazine derivatives, which are important in various chemical and pharmacological research areas (Krinochkin et al., 2021).
Photoredox Catalysis in Organic Synthesis
Research has shown that palladium-catalyzed reactions, involving structures similar to the compound of interest, enable the synthesis of alpha-allylated products from heteroaromatics. This methodology allows for the introduction of allylic groups to various heteroaromatics under mild conditions, demonstrating the compound's applicability in forming C-C bonds in organic synthesis (Nakamura et al., 2002).
Regioselective Arylations
The regioselectivity of Pd-catalyzed direct arylation of 3-(pyrrol-1-yl)thiophene derivatives, closely related to the compound , has been investigated. Conditions allowing either regioselective arylation at C2 or C5 of the thiophene ring are reported, showcasing the compound's versatility in synthetic chemistry for constructing diversely substituted thiophenes (Smari et al., 2015).
Propiedades
IUPAC Name |
methyl 3-[2-(prop-2-enylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-7-15-13(17)11-5-4-8-16(11)10-6-9-20-12(10)14(18)19-2/h3-6,8-9H,1,7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPECGWCQSHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

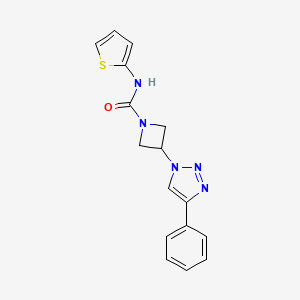
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)

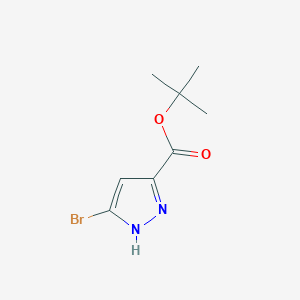
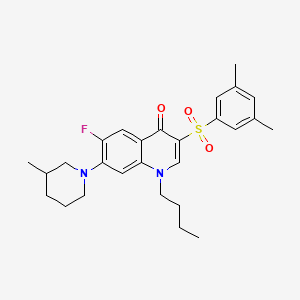
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)
![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)
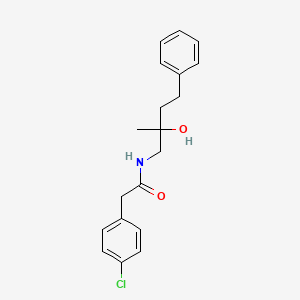
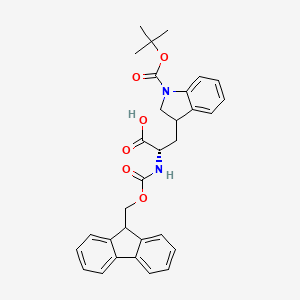

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)
